![molecular formula C16H21NO4 B5541563 4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)
4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including compounds similar to 4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine, often involves cyclization reactions, reduction, and acidification processes. For instance, a related compound, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, indicating a method that could potentially be adapted for the synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine (Tan Bin, 2011).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often characterized using techniques such as IR, 1H NMR, and MS technology. These methods confirm the target compound's structure, showcasing the morpholine ring's adaptability in forming stable and diverse molecular structures (Tan Bin, 2011).
Chemical Reactions and Properties
The chemical reactivity of morpholine derivatives is influenced by the presence of functional groups that can undergo various chemical reactions. For example, the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexes with palladium(II) and mercury(II) demonstrates the compound's ability to engage in complexation reactions, highlighting the versatile chemical properties that could be relevant for 4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine (A. Singh et al., 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure significantly affect a compound's applicability in various domains. While specific data on 4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine are not provided, related studies on morpholine derivatives offer insights into methods for analyzing these properties, including crystallography and spectroscopy techniques that could be applied for comprehensive physical characterization.
Chemical Properties Analysis
The chemical properties of morpholine derivatives, including acidity, basicity, and reactivity towards other chemical agents, are crucial for understanding their behavior in chemical reactions and potential applications. Spectroscopic studies, as conducted on similar compounds, provide valuable information on the electronic structure and chemical reactivity, guiding the exploration of 4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine's chemical properties (V. Arjunan et al., 2011).
Scientific Research Applications
Photoinitiation Efficiency in Polymer Science
Copolymers of morpholine derivatives have been synthesized and evaluated for their efficiency as photoinitiators in ultraviolet-curable pigmented coatings. These copolymeric systems displayed synergistic effects, enhancing activity compared to structural models but showed lower photoinitiation efficiency against homopolymer mixtures. This suggests their potential utility in the development of advanced materials with tailored photochemical properties for industrial applications (Angiolini et al., 1997).
Advanced Synthesis Techniques
Research in the field of enamine chemistry has shown that αβ-unsaturated acid chlorides react with tertiary enamino-ketones and esters to produce compounds with significant potential in synthetic chemistry. These reactions facilitate the creation of complex molecules, demonstrating the critical role of morpholine derivatives in enabling new synthetic pathways (Hickmott & Sheppard, 1972).
Environmental Applications
The use of a low-cost biosorbent derived from agro-industrial waste for the removal of pesticides, including those related to 4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine, from wastewater has been explored. This research highlights the potential for sustainable waste management practices in mitigating environmental pollution. The adsorbent showed efficiency in removing various pesticides without being significantly affected by the presence of other pollutants, providing a cheap and effective method for water purification (Boudesocque et al., 2008).
Polymer-Drug Conjugates
Studies have also investigated the manipulation of hydrolysis rates of polymer-drug conjugates through changes in their secondary structure. By varying the proportions of N-acryloyl morpholine in the copolymers, researchers could affect the kinetics of solvolysis, pointing towards applications in targeted drug delivery systems where precise control over drug release rates is essential (Pitt & Shah, 1996).
Future Directions
Based on the studies, it can be predicted that the related compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate . This suggests that “4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine” and related compounds could be further explored for their potential in cancer treatment.
properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-21-14-6-4-13(12-15(14)19-2)5-7-16(18)17-8-10-20-11-9-17/h4-7,12H,3,8-11H2,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISINQQVUKGCPT-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.